![molecular formula C7H8N2S B1274208 4-Pyridineethanethioamide CAS No. 5451-38-7](/img/structure/B1274208.png)
4-Pyridineethanethioamide
Overview
Description
4-Pyridineethanethioamide is a compound with the molecular formula C7H8N2S . It has a molecular weight of 152.22 g/mol . The IUPAC name for this compound is 2-pyridin-4-ylethanethioamide .
Molecular Structure Analysis
The molecular structure of 4-Pyridineethanethioamide consists of a pyridine ring attached to an ethanethioamide group . The InChI string representation of the molecule isInChI=1S/C7H8N2S/c8-7(10)5-6-1-3-9-4-2-6/h1-4H,5H2,(H2,8,10)
. Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Pyridineethanethioamide include a molecular weight of 152.22 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . The compound has a topological polar surface area of 71 Ų .Scientific Research Applications
Organic Synthesis
4-Pyridineethanethioamide: plays a pivotal role in organic synthesis, particularly as a building block for various chemical compounds. Its thioamide function is essential in the formation of thioamides using different sulfur sources . This compound’s ability to mimic the amide function in biomolecules while retaining or developing biological activity makes it a valuable asset in synthetic chemistry.
Pharmaceutical Chemistry
In the realm of pharmaceutical chemistry, 4-Pyridineethanethioamide is significant for drug design due to its structural similarity to pyridine, which is found in many pharmaceutical molecules . It contributes to the development of new drugs with enhanced chemical stabilities and improved biological activities compared to their amide-containing counterparts.
Drug Design
The compound’s role in drug design is underscored by its bioisostere properties, where it can replace amide bonds to potentially improve the pharmacokinetic properties of drug candidates . This modification can lead to drugs with better efficacy, reduced toxicity, and improved patient outcomes.
Biochemistry
In biochemistry, 4-Pyridineethanethioamide is utilized for its antioxidant properties. It’s involved in the study of natural antioxidants from various sources, which protect cells from damage caused by free radicals . This research is crucial for understanding how to minimize oxidative stress and its associated diseases.
Industrial Applications
Industrially, 4-Pyridineethanethioamide is available for purchase and is used in various chemical processes. It serves as a precursor or an intermediate in the synthesis of more complex chemical entities . Its availability and purity are essential for ensuring the quality and reliability of industrial chemical reactions.
Environmental Applications
Lastly, 4-Pyridineethanethioamide may find applications in environmental science, particularly in the synthesis of bimetallic catalysts for energy production and environmental remediation . These catalysts are crucial for developing sustainable technologies that address environmental challenges.
Future Directions
properties
IUPAC Name |
2-pyridin-4-ylethanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c8-7(10)5-6-1-3-9-4-2-6/h1-4H,5H2,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWBSELKNDFNQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202920 | |
Record name | 4-Pyridineethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridineethanethioamide | |
CAS RN |
5451-38-7 | |
Record name | 4-Pyridineethanethioamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC18380 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18380 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyridineethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-PYRIDINEETHANETHIOAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3IZ0TJC7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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